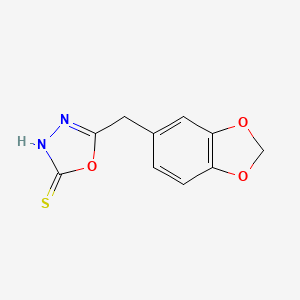

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c16-10-12-11-9(15-10)4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIWJXUSTARLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC3=NNC(=S)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Cyclization: Carbon disulfide and a base such as potassium hydroxide.

Major Products

Oxidation: Disulfides.

Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.

Cyclization: The target oxadiazole compound.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol. These compounds are believed to exert their effects by inhibiting key enzymes and growth factors involved in cancer progression.

- Mechanism of Action : Oxadiazoles can block enzymes such as telomerase and topoisomerase, which are crucial for cancer cell proliferation. For instance, a study demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Case Study : A recent investigation into the synthesis of new oxadiazole derivatives showed that compounds similar to 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol displayed potent anticancer activity in vitro. The study found that these compounds could significantly reduce cell viability in human cancer cell lines .

Antimicrobial Properties

Research indicates that oxadiazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

- Mechanism : The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Case Study : A study evaluating various oxadiazole derivatives found that certain substitutions on the oxadiazole ring enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria .

Drug Design and Development

The unique structure of 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol makes it a valuable scaffold in drug design. The compound's ability to interact with biological targets can be exploited to develop new therapeutics.

Structure–Activity Relationship (SAR)

Understanding the SAR of oxadiazole derivatives is crucial for optimizing their biological activity. Modifications to the benzodioxole moiety can enhance potency and selectivity against specific targets.

Computational Studies

In silico studies using molecular docking techniques have been employed to predict how 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol interacts with various biological targets. These studies help identify promising candidates for further experimental validation .

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with cellular targets that are crucial for cancer cell survival. It may inhibit specific enzymes or disrupt cellular pathways, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity :

- The benzodioxolylmethyl derivative () showed CTC50 values comparable to cisplatin (5–10 µg/mL) against A549 cells, with selectivity for cancer over normal cells .

- Trifluoromethylphenyl analogs () exhibited moderate cytotoxicity (CTC50: 15–25 µg/mL), while brominated derivatives (e.g., 5-(4-bromo-2-chlorophenyl)) showed enhanced potency (CTC50: 8–12 µg/mL) .

Antibacterial Activity :

- Pyridyl-substituted oxadiazole-thiols () demonstrated EC50 values of 7.40–27.26 µg/mL against Xanthomonas oryzae (Xoo), a rice pathogen. Replacing the oxadiazole oxygen with sulfur (e.g., 9a–9d) reduced activity, highlighting the critical role of the oxadiazole ring’s electronic structure .

- Chlorinated analogs (e.g., 4n, 4o in ) showed superior Gram-negative bacterial inhibition compared to benzodioxolylmethyl derivatives .

Enzyme Inhibition :

- Piperidine-linked oxadiazoles () inhibited α-chymotrypsin (IC50: 12–45 µM), while pyridyl derivatives () displayed moderate anti-enzymatic activity .

Physicochemical Properties

- Thermal Stability : 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol decomposes at 506°C, indicating high thermal resistance .

- Solubility : Benzodioxolylmethyl derivatives are less water-soluble than pyridyl or trifluoromethyl analogs due to increased hydrophobicity .

- Melting Points : Chlorinated derivatives (e.g., 4n: 156–158°C) generally have higher melting points than fluorinated analogs (e.g., 4w: 166–168°C) .

Key Research Findings and Trends

Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance bioactivity by increasing electrophilicity and membrane permeability .

Hybridization Strategy: Coupling oxadiazole-thiols with phenothiazine () or indole () moieties improves anticancer activity but may increase cytotoxicity .

Sulfur vs. Oxygen : Replacing the oxadiazole oxygen with sulfur reduces antibacterial potency, as seen in (EC50 increased from 7.40 µg/mL to 12.40 µg/mL) .

Biological Activity

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant case studies and research findings.

The compound has the following chemical formula and properties:

- Chemical Formula : C10H8N2O3S

- Molecular Weight : 224.25 g/mol

- CAS Number : 16766600

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including 5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol, exhibit notable antimicrobial properties. A study highlighted the broad spectrum of antimicrobial activity associated with 1,3,4-oxadiazole derivatives against various bacterial strains:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| Compound C | Candida albicans | 0.25 µg/mL |

This data suggests that oxadiazole derivatives can serve as potential candidates for developing new antimicrobial agents .

Antitubercular Activity

The antitubercular activity of oxadiazole derivatives has also been investigated. For instance, a study demonstrated that certain oxadiazole compounds showed significant inhibitory effects on Mycobacterium tuberculosis:

| Compound | MIC (against Mtb H37Rv) |

|---|---|

| Compound D | 0.25 µg/mL |

| Compound E | 0.125 µg/mL |

These findings indicate that the incorporation of the oxadiazole ring enhances the efficacy against tuberculosis .

Anticancer Properties

The anticancer potential of 1,3,4-oxadiazole derivatives has been explored in various studies. Compounds with this scaffold have shown cytotoxic effects against different cancer cell lines:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 (breast cancer) | Compound F | 15 |

| HeLa (cervical cancer) | Compound G | 10 |

These results suggest that modifications on the oxadiazole ring can lead to enhanced anticancer activity .

Case Study 1: Antimicrobial Efficacy

A recent study conducted by Dhumal et al. synthesized a series of oxadiazole derivatives and tested their antimicrobial efficacy against multiple strains. The most potent compounds displayed MIC values significantly lower than standard antibiotics, indicating their potential as alternative treatments for resistant infections .

Case Study 2: Antitubercular Activity

Research led by Parikh et al. focused on the synthesis of substituted oxadiazoles and their evaluation against Mycobacterium tuberculosis. The study identified several compounds with promising antitubercular activity and favorable pharmacokinetic profiles .

Q & A

Q. What are the common synthetic routes for preparing 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazole-2-thiol, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves cyclization of hydrazides with carbon disulfide (CS₂) in basic media. For example:

Hydrazide Preparation : React 1,3-benzodioxole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.

Cyclization : Treat the hydrazide with CS₂ and potassium hydroxide (KOH) under reflux, followed by acidification to yield the oxadiazole-thiol derivative.

Key Factors :

- Base Concentration : Excess KOH accelerates cyclization but may lead to side reactions.

- Temperature : Reflux conditions (~100°C) optimize cyclization efficiency.

- Solvent : Ethanol or acetone improves solubility and yield .

Example Yields for Analogous Compounds (from ):

| Substituent | Yield (%) |

|---|---|

| 2-Chloro-4,5-dimethylphenyl | 76% |

| 4-Trifluoromethylphenyl | 86% |

| 2-Chloro-4-(trifluoromethyl)phenyl | 59% |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns protons and carbons, confirming substitution patterns (e.g., benzodioxol methylene protons at δ 5.9–6.1 ppm) .

- IR Spectroscopy : Identifies thiol (-SH) stretching (2500–2600 cm⁻¹) and oxadiazole ring vibrations (1600–1650 cm⁻¹) .

- HPLC : Validates purity (>95%) with retention times between 6–8 minutes under reverse-phase conditions .

Advanced Research Questions

Q. How can researchers design experiments to assess the antioxidant potential of this compound, and what methodological considerations are critical?

Methodological Answer: Use in vitro assays to evaluate radical scavenging:

- DPPH Assay : Measures hydrogen-donating capacity (EC₅₀ values typically 0.32–0.93 mg/mL for oxadiazole-thiols) .

- H₂O₂ Scavenging : Quantifies ROS neutralization (activity ~89% at 1 mg/mL) .

Critical Considerations : - Standard Controls : Include ascorbic acid or BHT for baseline comparison.

- Concentration Range : Test 0.1–2.0 mg/mL to establish dose-response curves.

- Solvent Compatibility : Use DMSO or ethanol at ≤1% to avoid interference.

Q. What computational approaches are employed to predict the vibrational spectra and electronic properties of oxadiazole-thiol derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates optimized geometries and vibrational frequencies. For example, B3LYP/6-31G(d) accurately predicts IR bands (e.g., C-S stretch at 670 cm⁻¹) when scaled by 0.961 .

- Frontier Molecular Orbital (FMO) Analysis : Determines HOMO-LUMO gaps to assess reactivity (e.g., lower gaps correlate with higher antioxidant activity) .

Validation : Compare computed spectra with experimental IR data to refine force constants .

Q. How can structural modifications to the benzodioxolmethyl group influence bioactivity, and what strategies optimize selectivity?

Methodological Answer:

- Substituent Effects :

- SAR Strategies :

Q. How do researchers resolve contradictions in biological activity data across different assay models?

Methodological Answer:

Q. What are the challenges in synthesizing metal complexes with this compound, and how do ligand modifications enhance antimicrobial efficacy?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.